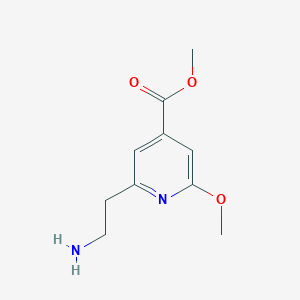
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methoxy group at the 6th position and an aminoethyl group at the 2nd position on the isonicotinic acid methyl ester backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is esterified to form methyl isonicotinate.
Methoxylation: The methyl isonicotinate is then subjected to methoxylation at the 6th position using methanol and a suitable catalyst.
Aminoethylation: The final step involves the introduction of the aminoethyl group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-aminoethyl)-isonicotinate: Lacks the methoxy group at the 6th position.
Methyl 6-methoxyisonicotinate: Lacks the aminoethyl group at the 2nd position.
2-(2-aminoethyl)-6-methoxyisonicotinic acid: The carboxylic acid derivative.
Uniqueness
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate is unique due to the presence of both the methoxy and aminoethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in its analogs.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
methyl 2-(2-aminoethyl)-6-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-9-6-7(10(13)15-2)5-8(12-9)3-4-11/h5-6H,3-4,11H2,1-2H3 |
Clave InChI |
KGZNPKLEUUFSMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)CCN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















